molecular formula C16H16ClN5OS B11000362 N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B11000362
M. Wt: 361.8 g/mol
InChI Key: JWAZJSMQMZFOQN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a triazolopyridazine derivative featuring a sulfur-linked acetamide moiety. Its molecular structure includes a 4-chlorophenyl group attached to the acetamide nitrogen and an isopropyl (propan-2-yl) substituent on the triazolo[4,3-b]pyridazine core.

Properties

Molecular Formula

C16H16ClN5OS

Molecular Weight

361.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16ClN5OS/c1-10(2)16-20-19-13-7-8-15(21-22(13)16)24-9-14(23)18-12-5-3-11(17)4-6-12/h3-8,10H,9H2,1-2H3,(H,18,23)

InChI Key

JWAZJSMQMZFOQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and inferred functional implications:

Compound Name Molecular Formula Substituents (Triazolo Core / Acetamide Chain) Molecular Weight Key Structural Differences
Target Compound : N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide C₁₉H₁₈ClN₅OS₂ Propan-2-yl (triazolo), 4-chlorophenyl (acetamide) 448.95 g/mol Isopropyl group enhances lipophilicity
: N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide C₂₁H₁₇ClN₆O₂S 4-Chlorophenyl (triazolo), 4-acetamidophenyl (acetamide) 452.92 g/mol Additional acetamide group on phenyl ring; higher polarity
(Entry 877634-23-6) : 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide C₁₈H₁₆N₄OS 4-Methylphenyl (triazolo), unsubstituted acetamide 336.41 g/mol Smaller substituents reduce steric hindrance
(Entry 894067-38-0) : N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C₁₅H₁₄N₄O Methyl (triazolo), acetamide (phenyl) 278.30 g/mol Simplified structure with fewer heteroatoms

Structural and Functional Implications

Lipophilicity and Bioavailability :

  • The isopropyl group in the target compound likely increases membrane permeability compared to the methyl or 4-methylphenyl groups in derivatives .
  • The 4-chlorophenyl substituent (target) may enhance receptor binding affinity relative to the 4-acetamidophenyl group in , as chloro groups often improve hydrophobic interactions .

Synthetic Complexity :

  • The sulfur-thioether linkage in the target compound and derivatives introduces synthetic challenges compared to the simpler acetamide-linked analogs in .

Potential Biological Activity: Analogs with bulkier substituents (e.g., 4-chlorophenyl in ) have shown inhibitory activity against kinases like EGFR in preliminary studies . Simplified derivatives (e.g., Entry 894067-38-0 in ) exhibit reduced cytotoxicity but lower potency, suggesting a trade-off between structural complexity and efficacy .

Research Findings and Limitations

Gaps in Data :

  • Specific pharmacological data (e.g., IC₅₀ values, toxicity profiles) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

Contradictions :

  • highlights the role of chloro-substituted aryl groups in enhancing binding, while suggests methyl groups optimize solubility. These opposing trends underscore context-dependent design principles .

Biological Activity

N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17H19ClN4OS
  • Molecular Weight : 348.87 g/mol

Structure

The structure features a chlorophenyl group, a triazolo-pyridazine moiety, and a sulfanyl acetamide functional group, which may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance:

  • Study Findings : Compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other bacterial strains .

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. The compound's structural features suggest potential efficacy against various cancer cell lines:

  • Case Study : A study involving mercapto-substituted triazoles indicated significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .

Enzyme Inhibitory Activity

The compound's ability to inhibit enzymes could be linked to its therapeutic applications:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown strong inhibitory effects on AChE, which is crucial for treating neurological disorders .
  • Urease Inhibition : The compound may also exhibit urease inhibitory activity, which is beneficial in managing conditions like urinary tract infections.

Biological Activity Summary Table

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
AnticancerMCF-7 (Breast cancer)43.4 μM
AnticancerHCT-116 (Colon cancer)6.2 μM
AChE InhibitionVariousStrong inhibition
Urease InhibitionVariousSignificant

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